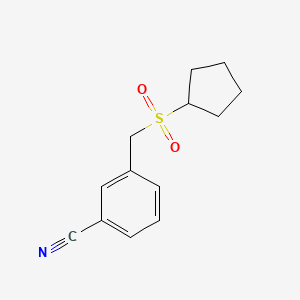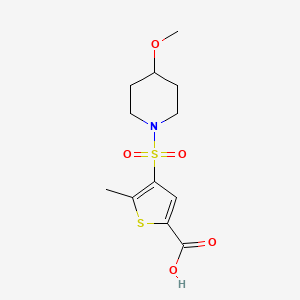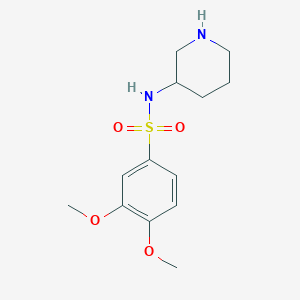
3-(Cyclopentylsulfonylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylsulfonylmethyl)benzonitrile (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Mécanisme D'action
3-(Cyclopentylsulfonylmethyl)benzonitrile acts as a competitive inhibitor of enzymes that bind to benzonitrile derivatives. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Cyclopentylsulfonylmethyl)benzonitrile has several advantages for use in lab experiments, including its high purity, solubility, and stability. However, 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, including its potential toxicity and its limited availability. Researchers must take precautions when handling 3-(Cyclopentylsulfonylmethyl)benzonitrile and use it in accordance with safety guidelines.
Orientations Futures
There are several future directions for the research and development of 3-(Cyclopentylsulfonylmethyl)benzonitrile. One potential direction is the development of new drugs based on 3-(Cyclopentylsulfonylmethyl)benzonitrile for the treatment of cancer and neurological disorders. Another potential direction is the use of 3-(Cyclopentylsulfonylmethyl)benzonitrile as a tool for the study of G protein-coupled receptors and other enzymes. Furthermore, the synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile can be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 3-(Cyclopentylsulfonylmethyl)benzonitrile is a chemical compound with significant potential for scientific research applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been used in various research applications, including as a fluorescent probe, enzyme inhibitor, and ligand for G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. While 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, its potential for use in lab experiments and future directions for research make it an exciting area of study.
Méthodes De Synthèse
3-(Cyclopentylsulfonylmethyl)benzonitrile can be synthesized through a multistep reaction process that involves the reaction of 3-(chloromethyl)benzonitrile with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain 3-(Cyclopentylsulfonylmethyl)benzonitrile. The synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile has been optimized to produce high yields with minimal impurities.
Applications De Recherche Scientifique
3-(Cyclopentylsulfonylmethyl)benzonitrile has been used in various research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a substrate for the development of new enzyme inhibitors, and as a ligand for the study of G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been used as a tool for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(cyclopentylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-11-4-3-5-12(8-11)10-17(15,16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLYXGKOFYKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)




![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)




![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)